molecular formula C15H15N3O3S2 B2796959 6-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421524-32-4

6-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2796959
CAS No.: 1421524-32-4
M. Wt: 349.42
InChI Key: PVFFILVPOOUSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a thiophene-sulfonyl group linked to a piperidine ring, which is further connected to a nicotinonitrile scaffold. This molecular architecture is frequently explored in the design of enzyme inhibitors. The thiophene ring is a privileged structure in pharmacology, known to be present in compounds with diverse biological activities . Specifically, thiophene-based derivatives are widely investigated as potential inhibitors of key enzymatic targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory pathways . The piperidine moiety is a common feature in many bioactive molecules, often contributing to target binding and pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or a novel chemical probe for developing new therapeutic agents, studying protein-ligand interactions, or screening for biological activity in various disease models. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c16-10-12-3-4-14(17-11-12)21-13-5-7-18(8-6-13)23(19,20)15-2-1-9-22-15/h1-4,9,11,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFFILVPOOUSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 6-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile, we analyze its structural analogs, focusing on substituent effects and inferred properties.

Key Analogs

6-(1-Adamantyl)-2-[(1-Methyl-2-oxopropyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile (CAS: AM-807/41462115) Core Structure: Nicotinonitrile with a trifluoromethyl group at the 4-position and a 1-adamantyl group at the 6-position. Substituents:

  • Adamantyl : A bulky, lipophilic group that enhances membrane permeability but reduces solubility.
  • Trifluoromethyl : Strong electron-withdrawing effect, increasing metabolic stability.
  • Sulfanyl (thioether) : Less polar than sulfonyl groups, contributing to lower solubility but higher lipophilicity .

6-(1-Acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione Core Structure: Pyrimidinedione (uracil derivative) instead of nicotinonitrile. Substituents:

  • Acetylpiperidine : Modifies solubility and hydrogen-bonding capacity.
  • Pyrimidinedione : Aromatic and hydrogen-bond-rich core, typical in nucleobase analogs or dihydroorotate dehydrogenase inhibitors.

Comparative Analysis

Property This compound 6-(1-Adamantyl)-2-[(1-Methyl-2-oxopropyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
Core Heterocycle Nicotinonitrile (pyridine-3-carbonitrile) Nicotinonitrile
Key Substituents Thiophene-2-sulfonyl, piperidin-4-yloxy Adamantyl, trifluoromethyl, sulfanyl
Molecular Weight (Da) ~375 (estimated) ~475 (estimated)
LogP (Predicted) ~2.5 (moderate polarity due to sulfonyl) ~4.0 (highly lipophilic due to adamantyl and trifluoromethyl)
Solubility (Water) Moderate (sulfonyl enhances polarity) Low (adamantyl and trifluoromethyl reduce solubility)
Biological Target Relevance Kinase inhibition (hypothetical) Likely targets lipophilic enzymes (e.g., cytochrome P450)

Research Findings

  • Electron-Withdrawing Groups : The nitrile in both compounds may enhance binding to catalytic lysines or serine residues in kinases. However, the trifluoromethyl group in the adamantyl analog could improve metabolic stability compared to the sulfonyl group in the target compound .
  • Solubility vs. Permeability : The adamantyl analog’s high LogP suggests superior cell membrane penetration but poorer aqueous solubility, limiting bioavailability. The sulfonyl group in the target compound may strike a balance between solubility and permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with nicotinonitrile derivatives and functionalizing the piperidine-thiophene sulfonyl moiety. A chlorination step using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions (15–24 hours) is critical for introducing reactive intermediates . To optimize yield, employ Design of Experiments (DoE) to systematically vary parameters like temperature, stoichiometry, and solvent polarity. Continuous flow synthesis platforms can enhance scalability and reproducibility .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the thiophene sulfonyl, piperidinyl, and nicotinonitrile moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and sulfonyl group confirmation (δ ~3.5–4.5 ppm for piperidine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water gradients) to resolve byproducts .

Q. What initial biological activity screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfonyl and nitrile groups, which may interact with catalytic sites. Use fluorescence-based assays for high-throughput screening. For antimicrobial activity, follow CLSI guidelines with Gram-positive/negative bacterial strains and fungal species .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the identification of biological targets for this compound?

  • Methodological Answer : Perform molecular docking simulations using software like AutoDock Vina or Schrödinger Suite. Focus on targets with known sulfonamide-binding pockets (e.g., carbonic anhydrase or tyrosine kinases). Validate predictions with in vitro binding assays (SPR or ITC) and correlate docking scores (ΔG) with experimental IC₅₀ values .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust solvation models (e.g., implicit vs. explicit water) in docking simulations to better mimic physiological conditions.
  • Metabolite Screening : Use LC-MS to identify potential metabolites that may alter bioactivity.
  • Synergistic Assays : Combine computational predictions with orthogonal assays (e.g., thermal shift assays for target engagement) .

Q. How can synthetic byproducts be characterized, and what mechanistic insights do they provide?

  • Methodological Answer : Isolate byproducts via preparative HPLC and characterize using HRMS and 2D NMR (COSY, HSQC). For example, a common byproduct might arise from incomplete sulfonylation of the piperidine ring. Mechanistic studies (e.g., kinetic isotope effects) can reveal whether the sulfonation step is rate-limiting .

Comparative Analysis of Structural Analogues

Compound NameKey Structural FeaturesReported BioactivityReference
2-(Phenethylsulfanyl)nicotinonitrilePhenethyl-thioether, nitrileKinase inhibition (IC₅₀ = 0.8 µM)
6-Phenylnicotinonitrile derivativesPhenyl substitution at C6Antimicrobial (MIC = 4 µg/mL)
Thiophene-sulfonamide analoguesThiophene sulfonyl, piperidineAnticancer (GI₅₀ = 2.5 µM)

Key Methodological Recommendations

  • Synthetic Optimization : Use DoE to balance reactivity and steric effects in multi-step syntheses .
  • Data Validation : Cross-validate computational predictions with orthogonal assays (e.g., SPR for binding kinetics) .
  • Structural Confirmation : Combine NMR (¹³C for nitrile carbons) and X-ray crystallography for unambiguous assignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.